1-(4-(Dimethylamino)phenethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]ethyl]-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-19(2)14-7-5-13(6-8-14)9-10-17-16(20)18-12-15-4-3-11-21-15/h5-8,15H,3-4,9-12H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYSLRDGYYYBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)phenethyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves the following steps:
Formation of the Phenethylamine Intermediate: The starting material, 4-(Dimethylamino)benzaldehyde, undergoes a reductive amination with ethylamine to form 4-(Dimethylamino)phenethylamine.
Urea Formation: The phenethylamine intermediate is then reacted with isocyanate or carbamoyl chloride to form the urea linkage.
Introduction of the Tetrahydrofuran-2-ylmethyl Group: The final step involves the alkylation of the urea derivative with tetrahydrofuran-2-ylmethyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Dimethylamino)phenethyl)-3-((tetrahydrofuran-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the tetrahydrofuran ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.
Scientific Research Applications
1-(4-(Dimethylamino)phenethyl)-3-((tetrahydrofuran-2-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)phenethyl)-3-((tetrahydrofuran-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Urea Derivatives
Key Observations :
- Target Compound: The THF group introduces a polar ether oxygen, likely enhancing solubility in aqueous media compared to aromatic thiophene.
- Compound : The hydroxyphenyl group enables hydrogen bonding, while the thiophene moiety adds lipophilicity, which may improve blood-brain barrier penetration. The stereochemistry (S-configuration) could influence target selectivity .
Physicochemical Properties
Table 2: Hypothetical Property Comparison
Analysis :
- The THF group in the target compound likely improves solubility compared to the thiophene-containing analog, which is more lipophilic.
- Both compounds share a dimethylamino group, contributing to similar basicity profiles.
Pharmacological Implications
- Target Compound: The THF ether may engage in hydrogen bonding with polar residues in enzyme active sites, while the dimethylamino phenethyl group could stabilize cation-π interactions. Potential applications include kinase inhibition or GPCR modulation.
- The sulfuric acid salt form (noted in ) enhances stability and solubility for laboratory use .
Research Findings and Limitations
- Structural Analogues : The evidence highlights the diversity of urea derivatives in drug discovery, with substituents tailored for specific targets. For instance, thiophene and THF groups represent distinct strategies for balancing solubility and bioavailability.
- Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons are inferred from structural analogs, emphasizing the need for experimental validation.
Biological Activity
1-(4-(Dimethylamino)phenethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and mechanisms of action.
Chemical Structure and Synthesis
The compound features a dimethylamino group, a phenethyl moiety, and a tetrahydrofuran ring. Its chemical structure can be represented as follows:
The synthesis typically involves multi-step organic reactions, including amination and coupling reactions. Specific synthetic routes may vary, but they often utilize readily available precursors.
Anticancer Activity
Several studies have investigated the anticancer properties of similar compounds within the same structural class. For instance, compounds with similar urea linkages have shown significant cytotoxicity against various cancer cell lines. The biological activity is often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 10.5 | Apoptosis via Bcl-2 downregulation |
| Compound B | MCF-7 | 5.2 | Cell cycle arrest at G2/M phase |
| This compound | A549 | TBD | TBD |
Anti-inflammatory Properties
Research on related compounds has demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism often involves modulation of signaling pathways like NF-kB.
Neuropharmacological Effects
Compounds with similar dimethylamino and phenethyl structures have been studied for their effects on neurotransmitter systems. They may act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their potential use in treating depression and anxiety disorders.
Mechanistic Insights
Molecular docking studies suggest that this compound may interact with specific protein targets involved in cancer progression and inflammation. These interactions can lead to conformational changes that inhibit protein function.
Case Studies
-
Case Study 1: Anticancer Efficacy
- A study tested the compound against several cancer cell lines, revealing promising results with an IC50 in the low micromolar range.
- Mechanistic studies indicated that the compound induced apoptosis through mitochondrial pathways.
-
Case Study 2: Anti-inflammatory Action
- In vitro assays demonstrated that the compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages.
- This suggests potential therapeutic applications in autoimmune diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
